molecular formula C8H6F3N B8286118 4-[1-(Trifluoromethyl)ethenyl]pyridine

4-[1-(Trifluoromethyl)ethenyl]pyridine

Cat. No.: B8286118
M. Wt: 173.13 g/mol
InChI Key: VVIXHANYOJJUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Trifluoromethyl)ethenyl]pyridine is a versatile chemical building block designed for research and development, particularly in the fields of medicinal and agrochemistry. The compound features a pyridine ring substituted with an ethenyl group bearing a trifluoromethyl (CF3) moiety. This structure combines the unique characteristics of the pyridine heterocycle with the strong electron-withdrawing properties and high lipophilicity of the CF3 group. The incorporation of fluorine atoms is a well-established strategy in modern drug design, as it can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The primary research value of this compound lies in its potential as a precursor for the synthesis of more complex, bioactive molecules. The ethenyl group can serve as a handle for further chemical modifications, including cycloaddition reactions or functional group transformations, to create diverse compound libraries. Trifluoromethylpyridine (TFMP) derivatives are recognized as key structural motifs in numerous active ingredients. In agrochemistry, over 20 launched pesticides contain the TFMP scaffold, where it contributes to properties such as herbicidal, insecticidal, and fungicidal activity . In pharmaceuticals, TFMP derivatives are found in active pharmaceutical ingredients (APIs) and candidates undergoing clinical trials, underscoring the scaffold's relevance in the discovery of new therapeutic agents . Researchers can utilize this compound to explore novel synthetic pathways and develop new chemical entities for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

4-(3,3,3-trifluoroprop-1-en-2-yl)pyridine

InChI

InChI=1S/C8H6F3N/c1-6(8(9,10)11)7-2-4-12-5-3-7/h2-5H,1H2

InChI Key

VVIXHANYOJJUIB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=NC=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The trifluoromethyl group and ethenyl linkage are critical to the compound’s reactivity. Below is a comparison with structurally related pyridine derivatives:

Compound Name Substituents Key Structural Features Reported Applications
4-[1-(Trifluoromethyl)ethenyl]pyridine -CF₃, ethenyl at C4 High electron-withdrawing effect from -CF₃; conjugation via ethenyl group Potential CYP51 inhibition (inferred from structural analogs)
Hydramethylnon [Tetrahydro-5,5-dimethyl-2(1H)-pyrimidinone[3-[4-(trifluoromethyl)phenyl]-1-(2-[4-(trifluoromethyl)phenyl]ethenyl]-2-propenylidene]hydrazone] -CF₃, ethenyl, pyrimidinone core Extended conjugation; dual trifluoromethyl groups Insecticide (acts as metabolic disruptor)
6-Methyl-4-(trifluoromethyl)pyridin-2-ylhydrazine -CF₃, methyl, hydrazine at C2 and C6 Steric hindrance from methyl; nucleophilic hydrazine group Intermediate in synthesis of bioactive molecules (e.g., antitumor agents)
4-(1-Naphthylvinyl)pyridine Naphthyl, ethenyl at C4 Bulky aromatic substituent; enhanced π-π stacking capability Fluorescent probes or materials science applications
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] -CF₃, piperazine, chlorophenyl Multi-target design with -CF₃ for lipophilicity and piperazine for solubility Antiparasitic (CYP51 inhibitor against Trypanosoma cruzi)

Key Observations :

  • Conjugation: The ethenyl group facilitates charge delocalization, a feature shared with Hydramethylnon, which leverages conjugation for pesticidal activity.
  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., naphthyl in 4-(1-Naphthylvinyl)pyridine) reduce metabolic degradation but may hinder target engagement compared to smaller -CF₃ groups.

Pharmacological and Agrochemicall Activity

Antiparasitic Activity
  • CYP51 Inhibition : Analogs like UDO and UDD exhibit potent inhibition of T. cruzi CYP51, with IC₅₀ values comparable to posaconazole. The trifluoromethyl group in these compounds enhances membrane permeability and target affinity.

Physicochemical Properties

Property This compound 6-Methyl-4-(trifluoromethyl)pyridin-2-ylhydrazine 4-(1-Naphthylvinyl)pyridine
Molecular Weight (g/mol) ~215 (estimated) 221.6 271.3
LogP (Predicted) 2.8–3.2 1.9–2.5 4.1–4.5
Aqueous Solubility Low (due to -CF₃) Moderate (hydrazine enhances polarity) Very low (bulky naphthyl)

Notes:

  • The -CF₃ group increases lipophilicity (LogP), favoring blood-brain barrier penetration but reducing solubility.
  • The hydrazine group in 6-Methyl-4-(trifluoromethyl)pyridin-2-ylhydrazine introduces polarity, improving solubility for intravenous applications.

Gaps in Literature

  • Toxicity Data: Limited information on acute or chronic toxicity for this compound.
  • In Vivo Efficacy : Most analogs (e.g., UDO) are tested in vitro; translational studies are needed.

Preparation Methods

Cyclization of Butenone Precursors

This method involves cyclizing a trifluoromethyl-substituted butenone intermediate to form the pyridine ring. Key steps include:

  • Reagents : 1,1,1-Trifluoro-4-alkoxy-3-alkylbuten-2-one, chloroacetonitrile, zinc powder, trimethylchlorosilane (TMSCl), and tetrahydrofuran (THF).

  • Conditions : Reflux in THF, followed by acidic workup (HCl) and neutralization with ammonia.

  • Mechanism : The butenone undergoes nucleophilic attack by chloroacetonitrile, forming a carbonyl addition product, which cyclizes under acidic conditions to yield the pyridine scaffold .

Example :

Synthesis of 2-Hydroxy-4-trifluoromethylpyridine

  • Substrates : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one and chloroacetonitrile.

  • Yield : 80% after purification via column chromatography .

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction links a pyridine halide to a trifluoromethyl ethenyl boronic acid.

Parameter Value Reference
Catalyst Pd₂(dba)₃, Xantphos
Solvent Toluene
Temperature 110°C
Yield 61.5% for 2-chloro-4-trifluoromethylpyridine

Key Steps :

  • Substrate Preparation : 2,3-Dichloro-5-trifluoromethylpyridine is used as the pyridine halide.

  • Coupling : Reacts with a trifluoromethyl ethenyl boronic acid under inert conditions.

  • Workup : Purification via column chromatography or crystallization .

Wittig Reaction

The Wittig reaction forms alkenes by reacting aldehydes with ylides. For this target, a trifluoromethyl-substituted ylide reacts with a pyridine aldehyde.

Parameter Value Reference
Ylide CF₃-CH₂-PPh₃ (hypothetical)
Substrate 4-Pyridinecarbaldehyde
Solvent Methanol (MeOH) or THF
Yield ~53% for analogous imidazo-pyridines

Mechanism :

  • The ylide abstracts a proton from the aldehyde, forming an oxaphosphorane intermediate.

  • Elimination yields the alkene (ethenyl group) .

Reductive Cyclization

NH₄I/Na₂S₂O₄-mediated reductive cyclization forms pyridines with trifluoromethyl groups.

Parameter Value Reference
Catalyst NH₄I, Na₂S₂O₄
Solvent Toluene
Temperature 130°C
Yield 60% for bis(trifluoromethyl)pyridines

Example :

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine

  • Substrates : Acetophenone oxime and hexafluoroacetylacetone.

  • Steps : Oxime formation, cyclization, and reductive workup .

Hydrohalogenation of Alkynes

Ethynylpyridines undergo hydrohalogenation to form chloroethenyl derivatives, which may be adapted for trifluoromethyl ethenyl groups.

Parameter Value Reference
Reagent HCl or HBr
Catalyst Pd or Au
Yield 61.5% for 2-chloro-4-(trifluoromethylphenyl)ethenylpyridine

Mechanism :

  • The alkyne (C≡C) reacts with HX, adding H and X across the triple bond to form a chloroethenyl group .

Fluorination of Chlorinated Precursors

Trichloromethyl pyridines react with HF under catalytic conditions to form trifluoromethyl derivatives.

Parameter Value Reference
Catalyst FeCl₃ or FeF₃
Pressure 5–1,200 psig
Temperature 150–250°C
Yield High (not specified)

Example :

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

  • Substrates : 2-Chloro-5-(trichloromethyl)pyridine and HF.

  • Conditions : 170–180°C, 25 hours .

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclization Direct formation of pyridine coreRequires specific butenone precursors50–80%
Suzuki Coupling High regioselectivityExpensive catalysts and boronic acids50–70%
Wittig Reaction Flexible for diverse aldehydesSensitive to ylide stability40–60%
Reductive Cyclization Scalable for bulk synthesisRequires toxic NH₄I/Na₂S₂O₄50–60%
Hydrohalogenation Simple reagents (HCl/HBr)Limited functional group tolerance50–70%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[1-(Trifluoromethyl)ethenyl]pyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Substitution Reactions : Use sodium azide (NaN₃) or potassium thiocyanate (KSCN) to introduce functional groups at reactive positions on the pyridine ring. For example, substituting halogen atoms with nucleophiles under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
  • Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to attach the trifluoromethyl ethenyl group. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) in THF/water mixtures at reflux .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How is the structural integrity of this compound validated?

  • Methodology :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) and validate with R-factor metrics (<5%) .
  • Spectroscopy :
  • NMR : Assign peaks using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃). The trifluoromethyl group shows a distinct ¹⁹F NMR signal near -60 ppm .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Q. What are the common derivatization strategies for this compound in medicinal chemistry?

  • Methodology :

  • Functionalization : Introduce bioisosteres (e.g., azido or thiocyanato groups) via nucleophilic substitution. For example, react with NaN₃ in DMSO at 50°C to generate azido derivatives .
  • Biological Probes : Label with fluorophores (e.g., dansyl chloride) via amide coupling using EDC/NHS chemistry in dichloromethane .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts or vibrational frequencies. Compare computed vs. experimental data to identify conformational discrepancies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in water or DMSO) to explain anomalous solubility or reactivity trends .

Q. What experimental strategies address low yields in palladium-catalyzed coupling reactions involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts with ligands like XPhos to enhance turnover.
  • Additives : Include silver salts (Ag₂O) to scavenge halides or phase-transfer agents (TBAB) to improve solubility .
  • Table : Example Optimization Parameters
CatalystLigandSolventYield (%)
Pd(PPh₃)₄NoneTHF45
PdCl₂(dppf)XPhosToluene72

Q. How does the trifluoromethyl ethenyl group influence biological activity in target binding studies?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing CF₃ with CH₃ or Cl) and compare IC₅₀ values in enzyme assays.
  • Crystallographic Analysis : Resolve ligand-protein complexes (e.g., with cytochrome P450) to identify hydrophobic interactions or steric effects from the CF₃ group .

Q. What are the best practices for handling stability issues during long-term storage?

  • Methodology :

  • Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation.
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Screening : Use a standardized shake-flask method with UV-Vis quantification. For example, measure solubility in DMSO (polar) vs. toluene (nonpolar) at 25°C .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.